2-Desmethyl-2-hydroxymethyl Kresoxim-methyl Carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Desmethyl-2-hydroxymethyl Kresoxim-methyl Carboxylic Acid typically involves the hydrolysis of kresoxim-methyl under controlled conditions . The reaction is carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the hydrolysis process . The reaction mixture is then acidified to precipitate the desired product, which is subsequently purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrolysis process .
Chemical Reactions Analysis
Types of Reactions
2-Desmethyl-2-hydroxymethyl Kresoxim-methyl Carboxylic Acid undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like hydroxide ions and amines are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
2-Desmethyl-2-hydroxymethyl Kresoxim-methyl Carboxylic Acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Desmethyl-2-hydroxymethyl Kresoxim-methyl Carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in fungal respiration, thereby exerting its fungicidal effects . The exact molecular targets and pathways are still under investigation, but it is believed to disrupt the electron transport chain in fungal cells .
Comparison with Similar Compounds
Similar Compounds
Kresoxim-methyl: The parent compound from which 2-Desmethyl-2-hydroxymethyl Kresoxim-methyl Carboxylic Acid is derived.
Azoxystrobin: Another strobilurin fungicide with similar properties and applications.
Pyraclostrobin: A related compound with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific structural features and its role as a metabolite of kresoxim-methyl .
Properties
Molecular Formula |
C17H17NO5 |
---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
(2Z)-2-[2-[[2-(hydroxymethyl)phenoxy]methyl]phenyl]-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C17H17NO5/c1-22-18-16(17(20)21)14-8-4-2-7-13(14)11-23-15-9-5-3-6-12(15)10-19/h2-9,19H,10-11H2,1H3,(H,20,21)/b18-16- |
InChI Key |
VYCKDLWRTQBZRB-VLGSPTGOSA-N |
Isomeric SMILES |
CO/N=C(/C1=CC=CC=C1COC2=CC=CC=C2CO)\C(=O)O |
Canonical SMILES |
CON=C(C1=CC=CC=C1COC2=CC=CC=C2CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.